8-Aminoquinoline-7-carboxylic acid
Overview
Description
8-Aminoquinoline-7-carboxylic acid is a derivative of 8-Aminoquinoline, which is a pale yellow solid and is structurally analogous to 8-hydroxyquinoline . It is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs .
Synthesis Analysis
The synthesis of substituted 8-aminoquinolines has been developed using readily installable and easily deprotectable amidating reagents. Two scalable procedures were optimized under Rh III -catalyzed conditions: i) the use of pre-generated chlorocarbamates and ii) a two-step one-pot process that directly employs carbamates .
Molecular Structure Analysis
The molecular structure of 8-Aminoquinoline-7-carboxylic acid is C10H8N2O2 . The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .
Chemical Reactions Analysis
The 8-aminoquinolines have been used as auxiliary chelating directing groups to assist C–H functionalization/activation . An efficient and chemoselective method has been reported to convert various N-quinolyl carboxamides to primary amides with the treatment of a stoichiometric amount of 2-iodoxybenzoic acid oxidant or the combination of a catalytic amount of 2-iodobenzoic acid and Oxone co-oxidant in mixed solvents of H2O and HFIP .
Scientific Research Applications
Antibacterial Properties
Research has demonstrated the synthesis of new 8-nitrofluoroquinolone derivatives, highlighting the antibacterial properties of these compounds. These derivatives, obtained through the introduction of substituted primary amine appendages, have shown interesting activity against both gram-positive and gram-negative strains. In particular, modifications with more lipophilic groups have been found to enhance activity against gram-positive strains like S. aureus, suggesting the potential of 8-aminoquinoline derivatives in the development of new antibacterial agents (Al-Hiari et al., 2007).
Photolabile Protecting Groups
The synthesis and photochemistry of photolabile protecting groups based on 8-bromo-7-hydroxyquinoline (BHQ) for carboxylic acids have been explored. BHQ offers higher single photon quantum efficiency than other esters, with sufficient sensitivity to multiphoton-induced photolysis, making it useful for caging biological messengers (Fedoryak & Dore, 2002).
C-H Bond Functionalization
A methodology for auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp^3 and sp^2 C-H bonds in carboxylic acid derivatives has been developed. This approach employs an 8-aminoquinoline amide substrate, showcasing the versatility of 8-aminoquinoline derivatives in organic synthesis and functional group tolerance (Shabashov & Daugulis, 2010).
Intramolecular Proton Relay System
The excited-state intramolecular double proton transfer (ESIDPT) of 7-Hydroxyquinoline-8-carboxylic acid, exhibiting dual intramolecular hydrogen bonds, demonstrates the molecule's capability as an intrinsic proton relay system. This property is significant for understanding proton transfer processes in excited states, relevant to photophysics and photochemistry (Tang et al., 2011).
Auxiliary in Directed C-H Functionalization
8-Aminoquinoline (AQ) serves as a bidentate auxiliary in metal-catalyzed directed C-H functionalization reactions, proving its utility in organic synthesis. The selective removal of the AQ auxiliary, enhancing the synthetic utility of AQ-directed palladium-catalyzed C-H functionalization strategies, facilitates the synthesis of complex molecules (Zhang et al., 2019).
Future Directions
properties
IUPAC Name |
8-aminoquinoline-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5H,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRUDAGVZPYCLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(=O)O)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Aminoquinoline-7-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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